N-[1-(1H-benzimidazol-2-yl)-2-(2-thienyl)vinyl]-3,4-dimethoxybenzamide
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Overview
Description
N-[1-(1H-benzimidazol-2-yl)-2-thiophen-2-ylethenyl]-3,4-dimethoxybenzamide is a dimethoxybenzene.
Scientific Research Applications
Synthesis and Transformations
The condensation of 1,2-dimethylbenzimidazole with thiophene-2-aldehyde in the presence of fused zinc chloride results in 1-methyl-2-[β-(2-thienyl)vinylene]-1H-benzimidazole. This compound undergoes various electrophilic substitution reactions, including nitration, bromination, sulfonation, formylation, and acylation, primarily occurring at the 5-position of the thiophene ring (Illenzeer, El’chaninov, & Alexandrov, 2013).
Spectroscopic Properties and Crystal Structure
Substituted 2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole derivatives exhibit unique structural and spectroscopic properties. These compounds are synthesized through condensation reactions and studied using NMR, IR, MS, UV/Vis, and fluorescence spectroscopy. Their molecular structure, especially the E conformation around the vinyl double C=C bond, was confirmed through X-ray single crystal structure analysis (Hranjec, Pavlović, Marinović, & Karminski-Zamola, 2008).
Anticancer Evaluation
Compounds belonging to the 2-(3,4-dimethoxyphenyl)benzazoles series, including benzimidazoles, have been synthesized and evaluated for anticancer activities. Some derivatives demonstrated significant cytotoxicity against human tumor cell lines, indicating their potential as anticancer therapeutic agents (Karaaslan et al., 2019).
Antioxidant Properties
Benzimidazole derivatives have been synthesized and tested for their in vitro effects on lipid peroxidation in rat liver microsomes. Some compounds showed notable antioxidant activity, suggesting their potential use in combating oxidative stress (Kuş, Ayhan-Kilcigil, Eke, & Iscan, 2004).
Synthesis and Tautomerism
Benzimidazoles with furyl and thienyl substituents exhibit tautomerism in certain solutions, a property useful in understanding their chemical behavior and potential applications in various fields (Lee, Jeoung, & Lee, 1996).
Molecular Docking Studies and Anticancer Effects
Recent studies have focused on molecular docking to evaluate the anticancer potential of benzimidazole derivatives. Certain compounds showed promising results, indicating their possible development as chemotherapeutic agents (Laxminarayana et al., 2021).
properties
Molecular Formula |
C22H19N3O3S |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[(E)-1-(1H-benzimidazol-2-yl)-2-thiophen-2-ylethenyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C22H19N3O3S/c1-27-19-10-9-14(12-20(19)28-2)22(26)25-18(13-15-6-5-11-29-15)21-23-16-7-3-4-8-17(16)24-21/h3-13H,1-2H3,(H,23,24)(H,25,26)/b18-13+ |
InChI Key |
WLKUKVVCHULREC-QGOAFFKASA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C3=NC4=CC=CC=C4N3)OC |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C3=NC4=CC=CC=C4N3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C3=NC4=CC=CC=C4N3)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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